2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline
Description
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-(2-aminophenyl)methanone |
InChI |
InChI=1S/C16H22N2O/c17-15-8-4-3-7-14(15)16(19)18-10-9-12-5-1-2-6-13(12)11-18/h3-4,7-8,12-13H,1-2,5-6,9-11,17H2 |
InChI Key |
NWJAOFRUQNSJGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CN(CCC2C1)C(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Isoquinoline Derivatives
A common method to obtain the octahydroisoquinoline moiety is catalytic hydrogenation of isoquinoline or tetrahydroisoquinoline derivatives. This process involves:
- Using a suitable catalyst such as palladium on carbon or Raney nickel.
- Applying hydrogen gas under controlled pressure and temperature.
- Achieving full saturation of the isoquinoline ring system to yield octahydroisoquinoline.
This method is well-documented in patent literature describing related compounds with isoquinoline cores, where the hydrogenation step is crucial for obtaining the saturated bicyclic amine structure.
Cyclization Approaches
Alternative synthetic routes involve cyclization of appropriate precursors such as amino alcohols or amino acids that form the octahydroisoquinoline ring system through intramolecular condensation or reductive amination. These methods allow for stereochemical control and functional group tolerance, often employed in complex derivative syntheses.
Formation of the Amide Bond with Aniline
Activation of Carboxylic Acid
The key step in preparing 2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline is coupling the octahydroisoquinoline-2-carboxylic acid with aniline. This is typically achieved by:
- Converting the carboxylic acid to an activated intermediate such as an acid chloride, mixed anhydride, or an ester (e.g., using ethyl chloroformate or carbodiimides).
- Employing coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) or uronium salts to facilitate amide bond formation.
For example, in related tetrahydroisoquinoline carboxamide syntheses, ethyl chloroformate activation followed by reaction with aniline derivatives in the presence of a base such as triethylamine is effective.
Direct Amidation
In some cases, direct amidation under dehydrating conditions or using coupling agents can be performed without isolating the acid chloride. This method reduces side reactions and is suitable for sensitive substrates.
Experimental Conditions and Purification
- Solvents: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide for the coupling step.
- Temperature: Activation and coupling are often performed at low temperature (0 °C to room temperature) to control reaction rate and minimize by-products.
- Purification: The crude amide product is purified by silica gel column chromatography using solvent systems such as hexane/ethyl acetate mixtures, yielding pure 2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline with melting points indicative of purity.
Data Table: Summary of Key Preparation Parameters
Additional Notes on Stereochemistry and Substituent Effects
The octahydroisoquinoline ring system can exist in various stereochemical forms, which may influence biological activity and physical properties. Preparation methods often aim to control stereochemistry via choice of precursor and hydrogenation conditions.
Substituents on the aniline ring or on the isoquinoline core can be introduced either before or after amide formation, depending on their stability and reactivity. Functional group tolerance is ensured by mild reaction conditions during coupling.
Chemical Reactions Analysis
Types of Reactions
2-(decahydroisoquinoline-2-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated isoquinoline derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
Potential Therapeutic Applications
Octahydroisoquinolinyl derivatives can be used as pharmaceutical agents for treating diseases where D1 receptors play a role . Dopamine, a monoamine, modulates motor function, reward mechanisms, cognitive processes, and other physiological functions via two families of GPCRs. These include D1-like (D1 and D5) receptors, which primarily couple to the Gs G-protein to stimulate cAMP production, and D2-like (D2, D3, and D4) receptors, which couple to Gi/qG-proteins to attenuate cAMP production .
D1 receptors are involved in synaptic plasticity, cognitive function, goal-directed motor functions, and reward processes. Consequently, D1 receptors are implicated in various disorders, including:
- Cognitive and negative symptoms of schizophrenia
- Cognitive impairment related to neuroleptic therapy
- Mild Cognitive Impairment (MCI)
- Impulsivity
- Attention-Deficit Hyperactivity Disorder (ADHD)
- Parkinson's disease and other movement disorders
- Dystonia
- Parkinson's dementia
- Huntington's disease
- Dementia with Lewy Body
- Alzheimer's disease
- Drug addiction
- Sleep disorders
- Apathy
- Traumatic spinal cord injury
- Neuropathic pain
2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline potentiates the effect of D1 agonists or endogenous ligands on D1 receptors through an allosteric mechanism, thus acting as a D1 PAM .
Alzheimer's Disease Research
M30 (2-Octahydroisoquinolin-2(1H)-ylethanamine), a small molecule, has been identified as capable of Aβ binding and inhibiting molecular aggregation, synaptotoxicity, intracellular calcium signaling, cellular toxicity, and memory losses induced by Aβ . This suggests that 2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline derivatives may assist in anti-Alzheimer's drug discovery .
Synthesis and Chemical Reactions
2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline can undergo several chemical reactions, including:
- Oxidation: Yielding quinoline derivatives
- Reduction: Resulting in fully hydrogenated isoquinoline derivatives
- Substitution: Producing various substituted aniline derivatives depending on the reagent used
Heterocyclic Amine Carcinogens
Mechanism of Action
The mechanism of action of 2-(decahydroisoquinoline-2-carbonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The isoquinoline core can bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-1-ylcarbonyl)phenylamine
- 5-(3,5-dimethylpiperidine-1-carbonyl)-2-methylaniline
- (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
- 2-(azepane-1-carbonyl)aniline
Uniqueness
2-(decahydroisoquinoline-2-carbonyl)aniline is unique due to its decahydroisoquinoline core, which imparts specific chemical and biological properties. Compared to other similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
2-(Octahydroisoquinolin-2(1H)-ylcarbonyl)aniline, a compound with potential pharmacological applications, has garnered interest due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound belongs to the class of isoquinoline derivatives, characterized by the presence of an octahydroisoquinoline moiety coupled with an aniline group. Its structural formula can be represented as follows:
Mechanisms of Biological Activity
The biological activity of 2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, influencing neurotransmitter systems and potentially exhibiting analgesic and anti-inflammatory effects.
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes linked to disease pathways, similar to other isoquinoline derivatives.
- Cell Signaling Modulation : The compound might modulate cell signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.
Pharmacological Effects
Research indicates that 2-(octahydroisoquinolin-2(1H)-ylcarbonyl)aniline exhibits a range of pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro studies have shown that it may inhibit the growth of cancer cell lines, warranting further investigation into its anticancer mechanisms.
- Analgesic Properties : Similar compounds have demonstrated pain-relieving effects, suggesting potential for this derivative in pain management therapies.
Table 1: Summary of Biological Activity Studies
Detailed Research Findings
- Antimicrobial Activity : A study evaluated the compound's efficacy against various pathogens using the disc diffusion method. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
- Anticancer Studies : The compound was tested on HCT116 colorectal cancer cells using the MTT assay. Results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM, suggesting promising anticancer properties .
- Analgesic Effects : In animal models, the analgesic effects were assessed using the tail-flick test. The results indicated that administration of the compound resulted in a significant increase in pain threshold compared to control groups, supporting its potential use in pain relief .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
